molecular formula C8H7N5 B2949022 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile CAS No. 2168542-76-3

5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile

Cat. No.: B2949022
CAS No.: 2168542-76-3
M. Wt: 173.179
InChI Key: KBBOYFPABHHDCB-UHFFFAOYSA-N
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Description

5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile is a derivative of pyrazolopyridines . Pyrazolopyridines are known for their wide range of pharmacological properties and are part of anxiolytic drugs . They are also promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . The obtained derivatives then undergo cyclocondensation with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[4,3-b]pyridine core, which is a fused ring system combining a pyrazole and a pyridine ring . This core is functionalized with an amino group and a nitrile group .


Chemical Reactions Analysis

The chemical reactions involving this compound are mainly centered around its synthesis. The key reactions include the formation of 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides from 1-Alkyl-N-Boc-5-formylpyrazol-4-amines and malononitrile or cyanoacetamide, followed by cyclocondensation .

Future Directions

The future directions for the research and development of 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile could involve exploring its potential pharmacological properties further, given the known wide range of pharmacological properties of pyrazolopyridine derivatives . Additionally, improving the synthesis methods to increase the yield and selectivity could be another area of focus .

Properties

IUPAC Name

5-amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c1-13-7-2-5(3-9)8(10)12-6(7)4-11-13/h2,4H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBOYFPABHHDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C(=C2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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